PPD can be used as a building block for the synthesis of various polymers including polyureas, polyamides, and polyimides []. These polymers possess valuable properties like high thermal stability, mechanical strength, and flame retardancy, making them useful in various applications such as coatings, adhesives, and engineering materials [].
Research suggests that PPD derivatives can be employed in the development of organic light-emitting diodes (OLEDs) due to their ability to transport charge carriers effectively []. This makes them promising candidates for next-generation displays and lighting technologies [].
The presence of two amine groups in PPD allows for its attachment to biomolecules like proteins and antibodies. This property makes it valuable in bioconjugation reactions, where biomolecules are linked to other molecules for targeted drug delivery or diagnostic purposes [].
Studies have shown that PPD can inhibit certain enzymes, potentially impacting various biological processes []. Further research is needed to understand the specific mechanisms and potential therapeutic implications of this effect [].
1,4-Benzenedimethanamine, also known as p-xylylenediamine, is an organic compound with the molecular formula CHN. This compound features two amino groups attached to a benzene ring at the para position. It appears as a colorless to light yellow liquid and has a molar mass of approximately 136.19 g/mol. Its structure can be represented as follows:
textNH2 |C6H4-CH2-NH2 | CH2
1,4-Benzenedimethanamine is primarily utilized in various industrial applications, particularly in the production of epoxy resins and as a curing agent in polymer formulations .
Research indicates that 1,4-benzenedimethanamine exhibits biological activity, particularly as a skin sensitizer. It can induce allergic reactions upon contact, leading to dermatitis in sensitive individuals. Additionally, exposure via inhalation may cause respiratory irritation and other systemic effects .
1,4-Benzenedimethanamine can be synthesized through several methods:
The applications of 1,4-benzenedimethanamine are diverse:
Studies on the interactions of 1,4-benzenedimethanamine reveal its potential reactivity with various chemical agents:
Several compounds share structural similarities with 1,4-benzenedimethanamine. Here is a comparison highlighting its uniqueness:
Compound Name | Formula | Key Characteristics |
---|---|---|
1,3-Benzenedimethanamine | CHN | Similar structure but differs in the position of amino groups (meta). Used similarly but has different reactivity profiles. |
m-Xylylenediamine | CH(CHNH) | A colorless oily liquid produced from hydrogenation; used in epoxy applications but less common than p-xylylenediamine. |
1,2-Benzenediamine | CHN | Contains amino groups at ortho positions; exhibits different solubility and reactivity characteristics. |
Uniqueness: The para substitution pattern in 1,4-benzenedimethanamine allows for distinct steric and electronic properties compared to its meta and ortho counterparts. This affects its reactivity and suitability for specific applications in polymer chemistry and materials science .
1,4-Benzenedimethanamine exhibits characteristic Nuclear Magnetic Resonance spectral patterns that provide definitive structural identification. The proton Nuclear Magnetic Resonance (¹H NMR) spectrum reveals distinctive chemical shift patterns that confirm the para-substituted benzene ring structure with aminomethyl substituents [2].
Proton Nuclear Magnetic Resonance Analysis
The ¹H NMR spectrum of 1,4-Benzenedimethanamine demonstrates a simplified aromatic region due to the symmetric para-substitution pattern. The aromatic protons appear as a characteristic singlet at 7.2-7.3 ppm, reflecting the equivalent chemical environment of all four benzene ring protons [2]. This chemical shift is consistent with the electron-donating nature of the aminomethyl substituents, which slightly shield the aromatic protons compared to unsubstituted benzene.
The aminomethyl protons exhibit a distinct chemical shift at 3.8-3.9 ppm, appearing as a singlet due to the symmetric positioning of the two -CH₂NH₂ groups [2]. This downfield shift reflects the deshielding effect of the nitrogen atoms and the aromatic ring system. The integration ratio between the aromatic protons and the methylene protons is consistently 1:1, confirming the molecular structure.
Carbon-13 Nuclear Magnetic Resonance Characteristics
The ¹³C NMR spectrum provides complementary structural information through distinct carbon chemical shifts. The aromatic carbon atoms resonate in the typical aromatic region between 127-137 ppm, with the quaternary carbons bearing the aminomethyl substituents appearing slightly upfield due to the electron-donating effect of the nitrogen-containing groups [2].
The aminomethyl carbon atoms exhibit characteristic chemical shifts at 45-46 ppm, reflecting the α-carbon position relative to the nitrogen atoms [2]. This chemical shift is diagnostic for primary aliphatic amines and confirms the presence of -CH₂NH₂ functionalities.
Carbon Environment | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
Aromatic (C-H) | 127-130 | CH | Benzene ring carbons |
Aromatic (C-CH₂) | 135-137 | C | Substituted benzene carbons |
Aminomethyl | 45-46 | CH₂ | -CH₂NH₂ carbons |
The infrared spectrum of 1,4-Benzenedimethanamine displays characteristic vibrational modes that provide detailed information about the molecular structure and functional groups present. The vibrational analysis reveals multiple absorption bands corresponding to nitrogen-hydrogen, carbon-hydrogen, and carbon-nitrogen stretching and bending modes [3] [4].
Nitrogen-Hydrogen Stretching Vibrations
Primary amine groups exhibit characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region. For 1,4-Benzenedimethanamine, these bands appear as medium to strong intensity absorptions, with the asymmetric stretching mode typically observed at higher frequencies than the symmetric mode [3] [4]. The presence of two distinct nitrogen-hydrogen stretching bands confirms the primary amine functionality.
The hydrogen bonding interactions between amine groups can influence the exact frequencies of these stretching modes. In the solid state, intermolecular hydrogen bonding typically shifts these bands to lower frequencies compared to the gas phase or dilute solution measurements [4].
Carbon-Hydrogen Stretching Modes
The carbon-hydrogen stretching region displays multiple absorption bands reflecting both aromatic and aliphatic carbon-hydrogen bonds. Aromatic carbon-hydrogen stretching occurs in the 3000-3100 cm⁻¹ region, appearing as relatively weak bands characteristic of substituted benzene rings [3] [5].
Aliphatic carbon-hydrogen stretching from the aminomethyl groups appears in the 2800-3000 cm⁻¹ region, with characteristic medium intensity bands reflecting the methylene carbon-hydrogen bonds adjacent to the nitrogen atoms [4] [5].
Nitrogen-Hydrogen Bending and Carbon-Nitrogen Stretching
The nitrogen-hydrogen bending vibrations appear in the 1580-1650 cm⁻¹ region as medium intensity bands. Primary amines typically exhibit these bending modes with characteristic frequencies that distinguish them from secondary and tertiary amines [3] [4].
Carbon-nitrogen stretching vibrations occur in the 1000-1250 cm⁻¹ region, providing additional confirmation of the amine functional groups. These stretching modes are sensitive to the electronic environment and can provide information about the aromatic substitution pattern [4].
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N-H stretching (asymmetric) | 3450-3500 | Medium-Strong | Primary amine |
N-H stretching (symmetric) | 3300-3380 | Medium-Strong | Primary amine |
C-H stretching (aromatic) | 3000-3100 | Weak-Medium | Benzene ring |
C-H stretching (aliphatic) | 2800-3000 | Medium | Aminomethyl |
N-H bending | 1580-1650 | Medium | Primary amine |
C-N stretching | 1000-1250 | Medium | Amine group |
1,4-Benzenedimethanamine demonstrates well-defined phase transition behavior with characteristic melting and boiling points that reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point range of 60-64°C, indicating a relatively sharp transition from solid to liquid phase [6] [7].
Melting Point Characteristics
The melting point of 1,4-Benzenedimethanamine at 60-64°C reflects the balance between intermolecular hydrogen bonding and van der Waals forces in the crystalline state [6]. The primary amine groups facilitate extensive hydrogen bonding networks in the solid phase, contributing to the observed melting point elevation compared to analogous compounds without hydrogen bonding capability.
The relatively narrow melting point range suggests good crystalline purity and ordered packing arrangements in the solid state. Temperature-dependent studies indicate that the melting process involves disruption of intermolecular hydrogen bonds and reorganization of molecular packing [8] [9].
Boiling Point and Vapor Pressure
The boiling point of 1,4-Benzenedimethanamine occurs at 230°C under reduced pressure (10 mmHg), indicating significant intermolecular interactions in the liquid phase [6]. Under standard atmospheric pressure, the compound exhibits higher boiling temperatures due to the strong hydrogen bonding between amine groups.
Vapor pressure measurements at 25°C yield values of approximately 0.26 Pa, reflecting the low volatility of the compound [6]. This low vapor pressure is consistent with the presence of multiple hydrogen bonding sites and the molecular weight of the compound.
Thermal Stability Analysis
Thermal stability studies indicate that 1,4-Benzenedimethanamine remains stable under normal handling conditions but begins to decompose at temperatures exceeding 200°C [6]. The decomposition process involves complex thermal degradation pathways that may include deamination reactions and aromatic ring fragmentation.
The thermal stability is enhanced by the resonance stabilization of the benzene ring system, which provides structural rigidity and resistance to thermal decomposition. However, the primary amine groups represent potential sites for thermal degradation through oxidation or condensation reactions.
Temperature Range (°C) | Phase Behavior | Stability |
---|---|---|
Below 60 | Solid phase | Stable |
60-64 | Melting transition | Stable |
64-200 | Liquid phase | Stable |
Above 200 | Decomposition | Unstable |
The solubility behavior of 1,4-Benzenedimethanamine in various solvents provides insight into its intermolecular interactions and potential applications. The compound exhibits pronounced solubility differences between polar and nonpolar solvents, reflecting the influence of hydrogen bonding and dipole-dipole interactions [6].
Polar Solvent Solubility
1,4-Benzenedimethanamine demonstrates high solubility in polar protic solvents such as water and methanol [6]. The high water solubility is attributed to the formation of hydrogen bonds between the amine groups and water molecules, facilitating dissolution through solvation of the polar functional groups.
In methanol, the compound exhibits similarly high solubility due to the compatible hydrogen bonding interactions between the amine groups and the hydroxyl functionality of methanol [6]. The LogP value of -0.25 at 25°C indicates moderate hydrophilicity, consistent with the observed solubility pattern.
Ethanol provides good solubility for the compound, though slightly reduced compared to methanol and water. The longer alkyl chain in ethanol reduces the overall polarity of the solvent, resulting in decreased solvation efficiency for the polar amine groups [6].
Nonpolar Solvent Solubility
The solubility of 1,4-Benzenedimethanamine in nonpolar solvents is significantly reduced compared to polar media. In diethyl ether, the compound shows slight solubility, limited by the inability of the ether oxygen to effectively solvate the primary amine groups [6].
Toluene, despite its aromatic character that might suggest compatibility with the benzene ring system, provides only slight solubility due to the lack of hydrogen bonding capability [6]. The aromatic-aromatic interactions between toluene and the compound are insufficient to overcome the strong intermolecular hydrogen bonding in the solid state.
Chloroform demonstrates slight solubility, with the polarizable chlorine atoms providing weak dipole interactions with the amine groups. However, the absence of hydrogen bonding capability limits the overall solubility [6].
Solvent Classification and Solubility Trends
The solubility data reveals a clear trend correlating with solvent polarity and hydrogen bonding capability. Polar protic solvents demonstrate the highest solubility values, while nonpolar aprotic solvents show the lowest solubility. This pattern is consistent with the molecular structure of 1,4-Benzenedimethanamine, which contains multiple hydrogen bonding sites.
Solvent Category | Representative Solvent | Solubility Level | Interaction Type |
---|---|---|---|
Polar Protic | Water | High | Hydrogen bonding |
Polar Protic | Methanol | High | Hydrogen bonding |
Polar Protic | Ethanol | Moderate | Hydrogen bonding |
Polar Aprotic | DMSO | Moderate | Dipole interactions |
Nonpolar Aprotic | Diethyl Ether | Slight | Weak dipole interactions |
Nonpolar Aromatic | Toluene | Slight | π-π interactions |
Corrosive